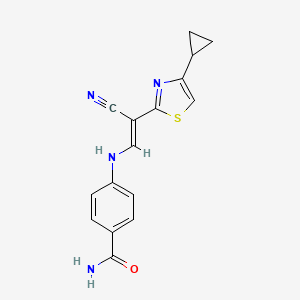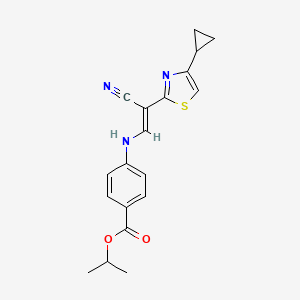
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate
Übersicht
Beschreibung
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate, commonly known as CPI-613, is a novel anticancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle. It has been shown to exhibit potent antitumor activity and is currently being studied in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
CPI-613 targets the mitochondrial (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate cycle, which is essential for the production of ATP in cancer cells. By inhibiting the (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate cycle, CPI-613 disrupts the energy metabolism of cancer cells and induces apoptosis. CPI-613 also inhibits the production of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth and survival.
Biochemical and physiological effects:
CPI-613 has been shown to have a variety of biochemical and physiological effects on cancer cells. It inhibits the activity of several key enzymes in the (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate cycle, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. CPI-613 also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-613 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved pharmacological properties. CPI-613 also has a well-defined mechanism of action, which makes it an attractive target for drug development. However, CPI-613 has some limitations for use in lab experiments. It is relatively unstable and has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the development of CPI-613 as an anticancer agent. One direction is the development of analogs with improved pharmacological properties, such as increased stability and longer half-life. Another direction is the combination of CPI-613 with other anticancer agents to enhance its efficacy. Additionally, the use of CPI-613 in combination with immunotherapy may be a promising approach for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied in preclinical models and has shown promising results as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. CPI-613 has also been shown to have synergistic effects when combined with other anticancer agents, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12(2)24-19(23)14-5-7-16(8-6-14)21-10-15(9-20)18-22-17(11-25-18)13-3-4-13/h5-8,10-13,21H,3-4H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAJWKTTIKKSI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3398233.png)
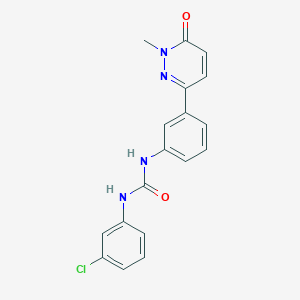
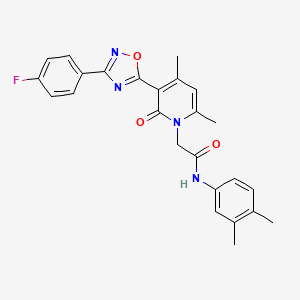
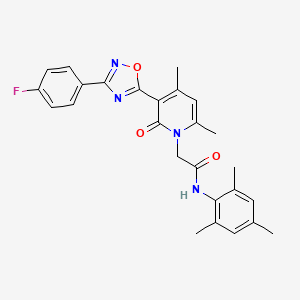
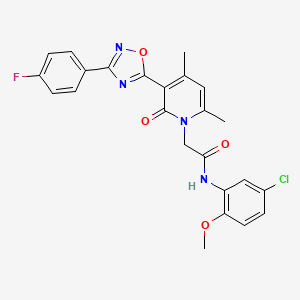

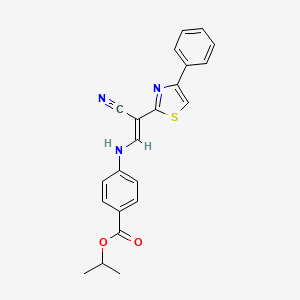

![(E)-isopropyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398314.png)
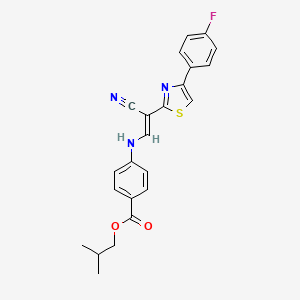
![(E)-isobutyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398327.png)

